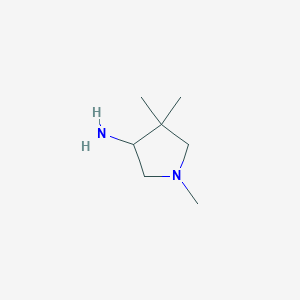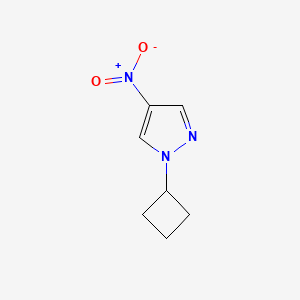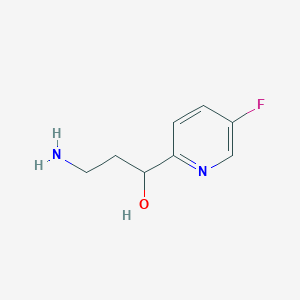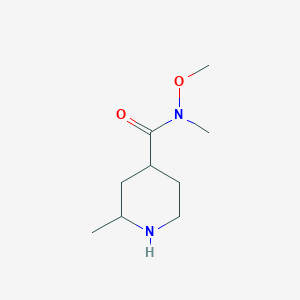
4-Phenyl-2-(pyridin-4-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(pyridin-4-yl)pentan-1-amine is an organic compound with the molecular formula C16H20N2 It is characterized by a phenyl group attached to a pentan-1-amine backbone, with a pyridin-4-yl substituent at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine typically involves the reaction of 4-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction of the nitrile group to the corresponding amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Phenyl-2-(pyridin-4-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 4-Phenyl-2-(pyridin-3-yl)pentan-1-amine
- 4-Phenyl-2-(pyridin-2-yl)pentan-1-amine
- 4-Phenyl-2-(pyridin-4-yl)butan-1-amine
Comparison: 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1306605-43-5 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-phenyl-2-pyridin-4-ylpentan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-13(14-5-3-2-4-6-14)11-16(12-17)15-7-9-18-10-8-15/h2-10,13,16H,11-12,17H2,1H3 |
Clé InChI |
TVVIEDYJMOQCNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CN)C1=CC=NC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)



![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)




![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)

